molecular formula C5H13NO2 B3054405 3,3-Dimethoxypropan-1-amine CAS No. 60185-84-4

3,3-Dimethoxypropan-1-amine

Cat. No.: B3054405
CAS No.: 60185-84-4
M. Wt: 119.16 g/mol
InChI Key: RBBVSKSSGJYBJU-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropan-1-amine: is an organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . It is also known by other names such as 3-aminopropionaldehyde dimethyl acetal and 1-amino-3,3-dimethoxypropane . This compound is characterized by the presence of an amine group attached to a three-carbon chain, which is further substituted with two methoxy groups at the terminal carbon.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxypropan-1-amine is unique due to its specific combination of an amine group and two methoxy groups, which confer distinct chemical and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Biological Activity

3,3-Dimethoxypropan-1-amine is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an aliphatic amine characterized by two methoxy groups attached to the propan-1-amine backbone. Its molecular formula is C5H13NC_5H_{13}N with a molecular weight of approximately 101.17 g/mol. The presence of methoxy groups enhances its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in relation to its role as a precursor in synthesizing other biologically active compounds and its interaction with various biological targets.

Enzyme Inhibition Studies

One notable study investigated the compound’s ability to inhibit specific methyltransferases. In vitro assays demonstrated that this compound can reduce the enzymatic activity of methyltransferase SETD8 by less than 50% at a concentration of 50 µM (see Table 1 for detailed results) .

CompoundMethyltransferase Activity (%)Concentration (µM)
Control100-
This compound<5050

Catalytic Applications

The compound has also been utilized as a catalyst in asymmetric synthesis reactions. Research indicates that it can facilitate the formation of complex molecules with high enantioselectivity, showcasing its potential as a versatile catalyst in organic synthesis .

Case Study 1: Antitumor Activity

In a recent study, researchers explored the antitumor properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects. The study indicated that these compounds might induce apoptosis in cancer cells through the modulation of key signaling pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds derived from this compound. The results suggested that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, highlighting their potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound exhibits inhibitory effects on methyltransferases involved in critical cellular processes such as DNA repair and gene expression.
  • Reactive Oxygen Species (ROS) Modulation : Its derivatives have shown the ability to modulate ROS levels, which is crucial for protecting cells from oxidative damage.
  • Cell Cycle Regulation : Some studies suggest that these compounds may influence cell cycle progression, particularly in cancer cells.

Properties

IUPAC Name

3,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-5(8-2)3-4-6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSKSSGJYBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475516
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60185-84-4
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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